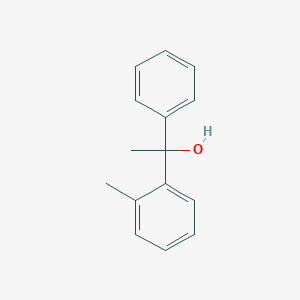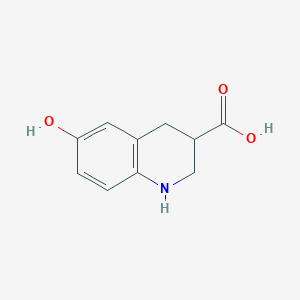
1-Phenyl-1-tolylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-tolylethanol is an organic compound with the molecular formula C15H16O It is a secondary alcohol characterized by the presence of a phenyl group and a tolyl group attached to the same carbon atom
Preparation Methods
1-Phenyl-1-tolylethanol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of benzophenone with a Grignard reagent such as methylmagnesium bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C(OH)C}_6\text{H}_4\text{CH}_3 + \text{MgBrOH} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere .
-
Reduction of Ketones: : Another method involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions vary depending on the reducing agent used .
-
Industrial Production: : Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
1-Phenyl-1-tolylethanol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-tolylketone, using oxidizing agents such as chromium trioxide or potassium permanganate .
-
Reduction: : Reduction of this compound can yield hydrocarbons. For example, catalytic hydrogenation can convert it to 1-Phenyl-1-tolylmethane .
-
Substitution: : The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide .
-
Dehydration: : Dehydration of this compound can produce alkenes. This reaction typically requires acidic conditions .
Scientific Research Applications
1-Phenyl-1-tolylethanol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
-
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
1-Phenyl-1-tolylethanol can be compared with other similar compounds such as:
-
1-Phenylethanol: : This compound has a similar structure but lacks the tolyl group. It is also a secondary alcohol and is used in similar applications .
-
2-Phenylethanol: : An isomer of 1-Phenylethanol, it is an achiral alcohol with different properties and applications .
-
Benzyl Alcohol: : This compound has a benzyl group instead of a phenyl group and exhibits different reactivity and applications .
The uniqueness of this compound lies in its dual aromatic groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3 |
InChI Key |
BIZUCNKTQHKNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitrobenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8418548.png)


![2-(but-3-ynyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8418564.png)







![Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate](/img/structure/B8418627.png)
